![molecular formula C10H15N5O4 B2468986 Glycylglycyl-L-histidine CAS No. 7451-76-5; 93404-95-6](/img/structure/B2468986.png)
Glycylglycyl-L-histidine
Overview
Description
Gly-Gly-His is an oligopeptide.
Scientific Research Applications
Electrochemical Studies and Degradation Mechanisms
Glycylglycyl-L-histidine plays a notable role in electrochemical reactions. A study by Alipázaga et al. (2007) explored the voltammetric behavior of the Ni(II)/glycylglycyl-L-histidine complex. They investigated the degradation of the electrogenerated Ni(III) species and found a rapid chemical reaction process involved in the degradation, with a rate constant of 0.17 s−1 determined through a rotating ring-disk electrode technique (Alipázaga et al., 2007).
Interaction with Metals and Biological Implications
The interaction of glycylglycyl-L-histidine with metals has significant biological implications. Jones et al. (2005) discussed histidine-rich glycoprotein (HRG) in plasma, which has a multidomain structure and interacts with many ligands, including metals. The histidine-rich region of the molecule enhances ligand binding, indicating the potential role of glycylglycyl-L-histidine in various physiological processes (Jones et al., 2005).
Role in Health and Disease
Glycylglycyl-L-histidine's role extends to health and disease contexts. Holeček (2020) highlighted that several histidine-rich proteins, including HIS-rich glycoproteins and HIS-containing dipeptides, have specific functions crucial in health and the treatment of diseases (Holeček, 2020).
Complex Formation with Nickel(II)
Research by Pyréu et al. (2020) focused on the complex formation of nickel(II) with histidine and glycylglycine, providing insight into the coordination modes of dipeptide and amino acid residues in mixed ligand complexes. This study indicates the importance of glycylglycyl-L-histidine in understanding metal-peptide interactions (Pyréu et al., 2020).
Enhancing Metabolomic Research
In metabolomics, Du et al. (2017) demonstrated the significant effects of histidine supplementation on serum and urine metabolic signatures, indicating the potential of glycylglycyl-L-histidine in influencing metabolic pathways (Du et al., 2017).
Industrial Applications
For industrial applications, Kulis-Horn et al. (2013) discussed l-histidine biosynthesis in Corynebacterium glutamicum, a pathway which glycylglycyl-L-histidine might influence. This research provides insights into the potential of this peptide in industrial biotechnology (Kulis-Horn et al., 2013).
properties
IUPAC Name |
(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5O4/c11-2-8(16)13-4-9(17)15-7(10(18)19)1-6-3-12-5-14-6/h3,5,7H,1-2,4,11H2,(H,12,14)(H,13,16)(H,15,17)(H,18,19)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDAWDNVHMUKWJR-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycylglycyl-L-histidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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